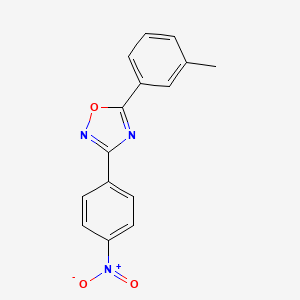
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide, also known as DNNS, is a chemical compound that has been widely used in scientific research. DNNS belongs to the class of sulfonamide compounds and has a molecular formula of C16H11F2NO2S. This compound has been shown to have various biological properties and has been used in a variety of research studies.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various cancers and plays a role in tumor growth and survival. Inhibition of carbonic anhydrase IX by N-(2,4-difluorophenyl)-2-naphthalenesulfonamide leads to a decrease in tumor growth and survival.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth and survival. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It has been shown to have high selectivity for carbonic anhydrase IX, which makes it a useful tool for studying the role of carbonic anhydrase IX in cancer. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide is also stable and can be easily synthesized, which makes it a cost-effective tool for research.
However, N-(2,4-difluorophenyl)-2-naphthalenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide can also have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research related to N-(2,4-difluorophenyl)-2-naphthalenesulfonamide. One potential direction is to study the use of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide in combination with other cancer therapies. Another potential direction is to study the use of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide in other diseases that involve inflammation. Additionally, further research is needed to better understand the mechanism of action of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide and its potential off-target effects.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-2-naphthalenesulfonamide is a chemical compound that has been widely used in scientific research. It has been shown to have various biological properties and has been used in studies related to cancer and inflammation. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments, but also has some limitations. Further research is needed to better understand the potential of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide in cancer therapy and other disease areas.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthylamine with 2,4-difluorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-(2,4-difluorophenyl)-2-naphthalenesulfonamide.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has been used in various scientific research studies due to its biological properties. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers. N-(2,4-difluorophenyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation.
properties
IUPAC Name |
N-(2,4-difluorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQHICHFJVWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)

![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)


![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)